molecular formula C22H26FN3O5S2 B2826351 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 851080-06-3

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2826351
CAS No.: 851080-06-3
M. Wt: 495.58
InChI Key: FJBFJFWBRDDJDZ-ZNTNEXAZSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a 3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

    Introduction of the Bis(2-methoxyethyl)sulfamoyl Group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonamide positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to a biological response. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzamide derivatives with sulfonamide and benzothiazole groups. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S2/c1-4-26-20-18(23)6-5-7-19(20)32-22(26)24-21(27)16-8-10-17(11-9-16)33(28,29)25(12-14-30-2)13-15-31-3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBFJFWBRDDJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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